

Investigating the DNA Damage Response with ML307: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML307

Cat. No.: B15136055

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This technical guide provides an in-depth overview of **ML307**, a potent and selective inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N), and its application in studying the DNA damage response (DDR). This document details the mechanism of action of **ML307**, its impact on critical DNA repair pathways, and comprehensive protocols for key experimental assays.

Introduction to ML307 and the DNA Damage Response

The DNA damage response is a complex signaling network essential for maintaining genomic integrity. A key process within the DDR is the formation of Lysine 63 (K63)-linked polyubiquitin chains, which act as signaling scaffolds to recruit DNA repair factors to sites of damage. Ubc13 is the primary E2 enzyme responsible for synthesizing these K63-linked chains, making it a critical node in pathways such as homologous recombination (HR).

ML307 is a first-in-class, sub-micromolar small molecule inhibitor of Ubc13, with a reported half-maximal inhibitory concentration (IC₅₀) of 781 nM.^{[1][2]} By selectively targeting Ubc13, **ML307** serves as a powerful chemical probe to dissect the roles of K63-linked ubiquitination in the DDR and to explore the therapeutic potential of inhibiting this pathway in diseases like cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ML307**.

Table 1: In Vitro Potency and Selectivity of **ML307**

Parameter	Value	Reference
Target	Ubc13 (UBE2N)	[1] [2]
IC50	781 nM	[1] [2]
Selectivity	>128-fold against Caspase-3	[1] [2]

Table 2: In Vitro ADME Properties of **ML307**

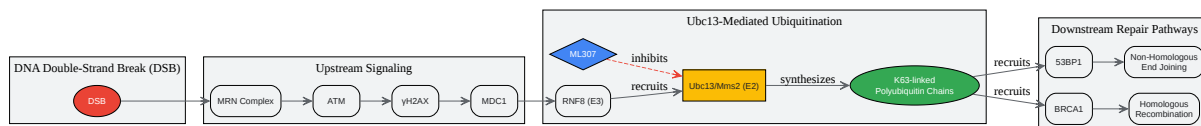
Property	Value
Aqueous Solubility (PBS, pH 7.4)	199.9 µg/mL (352 µM)
PAMPA Permeability (pH 7.4)	776 x 10 ⁻⁶ cm/s
Plasma Protein Binding (Human, 10 µM)	98.65%
Plasma Stability (Human, 3 hrs)	95.51% remaining
Hepatic Microsome Stability (Human, 1 hr)	0.14% remaining
Hepatocyte Toxicity (Fa2N-4, LC50)	>50 µM

Note: This data is derived from a probe report from the NIH Molecular Libraries Program and may require further validation in specific experimental systems.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of **ML307**.

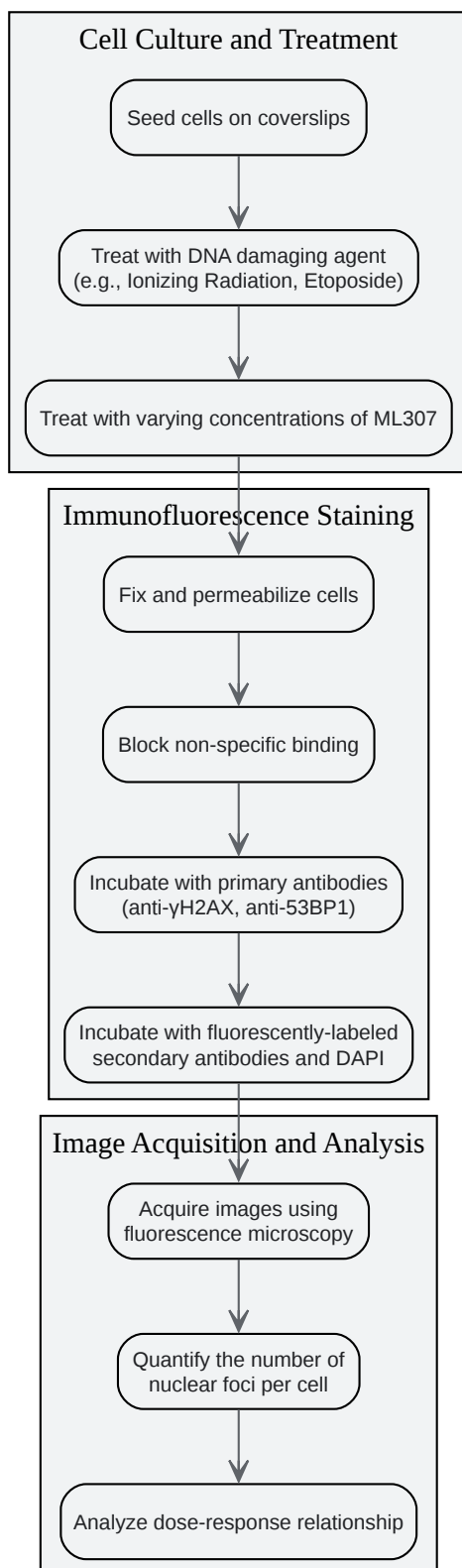
Ubc13-Mediated DNA Damage Signaling Pathway



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Caption: Ubc13 in the DNA damage response pathway.

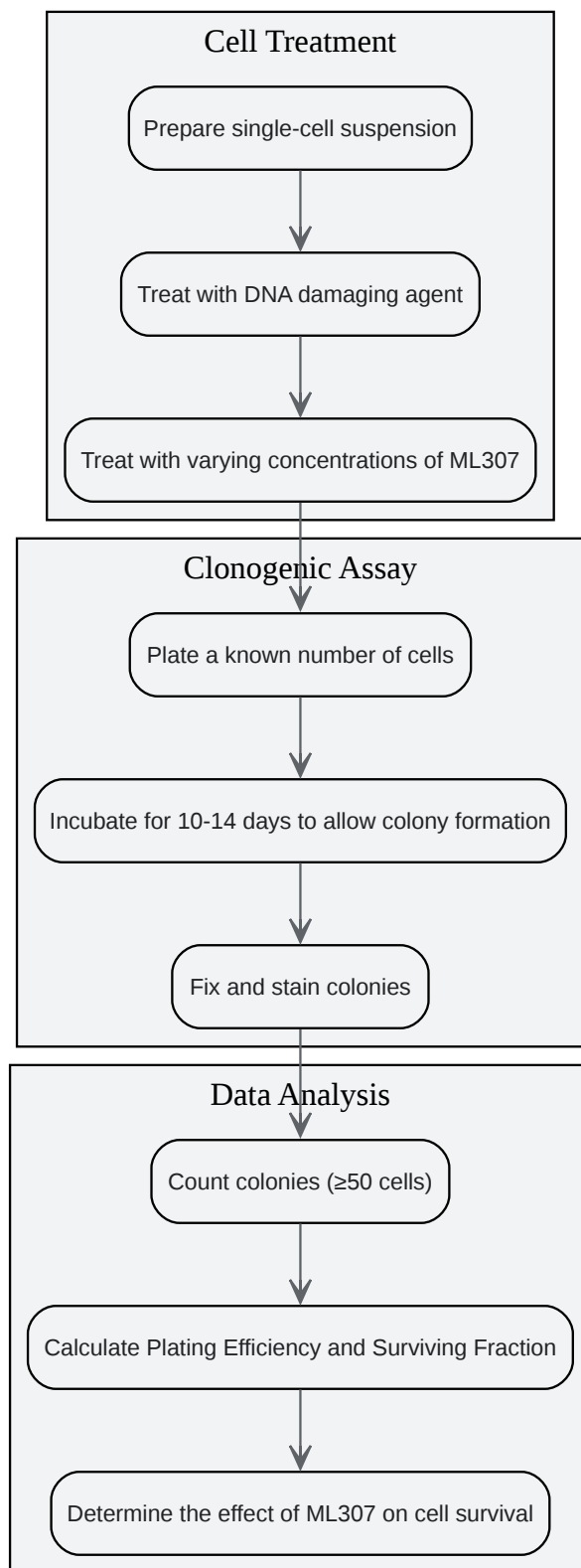
Experimental Workflow: Investigating ML307's Effect on DNA Damage Foci



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Caption: Workflow for analyzing DNA damage foci.

Experimental Workflow: Assessing Cell Survival with ML307



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References

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- 2. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
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